7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
The compound 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one belongs to the indole-2-one class, characterized by a bicyclic indole core modified with a 3-hydroxy group, a 7-chloro substituent, and a 2-(2-furyl)-2-oxoethyl side chain. The furyl group may enhance π-π stacking interactions, while the chlorine atom at position 7 likely influences electronic properties and binding affinity.
Properties
IUPAC Name |
7-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-9-4-1-3-8-12(9)16-13(18)14(8,19)7-10(17)11-5-2-6-20-11/h1-6,19H,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJKTYVVYDTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-chloroindole-3-carboxaldehyde with 2-furylmethyl ketone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the indole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis by promoting the formation of the indole ring and reducing side reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 7-position undergoes nucleophilic substitution (SNAr) under specific conditions, enabling modifications to the indole scaffold:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines | DMF, K₂CO₃, 80°C | 7-Amino derivatives | Enhances solubility for pharmacological studies |
| Alkoxides | THF, NaH, RT | 7-Alkoxy analogs | Improves metabolic stability |
| Thiols | DMSO, Et₃N, 60°C | 7-Thioether compounds | Explored for antioxidant properties |
Mechanistic Notes :
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Aromatic nucleophilic substitution proceeds via a two-step mechanism:
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Deprotonation of the indole NH to activate the ring.
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Attack by the nucleophile at the chloro-substituted carbon, facilitated by electron-withdrawing groups.
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Aldol Condensation
The oxoethyl side chain participates in aldol reactions, forming extended conjugated systems:
| Aldehyde/Ketone | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | NaOH | α,β-Unsaturated ketone derivatives | ~65 |
| Acetone | L-Proline | Cyclic adducts | ~50 |
Key Findings :
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Base-catalyzed aldol condensation generates α,β-unsaturated ketones, which are precursors for heterocyclic drug candidates .
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Asymmetric aldol reactions using organocatalysts (e.g., L-proline) yield enantiomerically enriched products .
Oxidation-Reduction Reactions
The hydroxy and oxoethyl groups are redox-active sites:
Oxidation
| Target Group | Reagent | Product | Outcome |
|---|---|---|---|
| 3-Hydroxy | PCC | 3-Keto derivative | Increased electrophilicity for further reactions |
| Furan ring | O₃, then H₂O₂ | Dicarbonyl compound | Disrupts aromaticity, enabling ring-opening |
Reduction
| Target Group | Reagent | Product | Application |
|---|---|---|---|
| Oxoethyl | NaBH₄ | Hydroxyethyl side chain | Modifies pharmacokinetic properties |
Mechanistic Insights :
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Mn- and Mo-based catalysts (e.g., Mn(CF₃SO₃)₂) enhance oxidation efficiency via metal-oxo intermediates .
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Reduction of the oxoethyl group follows a hydride-transfer mechanism, critical for generating secondary alcohols.
Comparative Reactivity
The compound’s reactivity differs from structurally related indoles:
| Feature | 7-Chloro Derivative | Temazepam (Benzodiazepine) | ID-540 (Indole Analog) |
|---|---|---|---|
| Chloro substitution | Activates SNAr | Inert | Moderate activity |
| Furan-oxoethyl side chain | Participates in aldol | Absent | Varied substituents |
| Hydroxy group stability | Prone to oxidation | Stable under basic conditions | pH-sensitive |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of indole compounds, including 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, exhibit significant anticancer properties. Studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that indole derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes and inhibit essential cellular processes. Research has documented its effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments .
1.3 Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of indole derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models, it has been observed to improve cognitive functions and reduce neuroinflammation.
Agricultural Applications
2.1 Pesticidal Activity
The unique chemical properties of this compound have led to its exploration as a pesticide. Its efficacy against certain pests can be attributed to its ability to disrupt metabolic pathways in insects. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .
2.2 Plant Growth Regulation
In addition to its pesticidal properties, this compound may act as a plant growth regulator. Studies indicate that it can enhance seed germination and root development in various crops, potentially leading to increased yields. The mechanism involves modulation of plant hormone levels, particularly auxins and gibberellins .
Materials Science
3.1 Synthesis of Functional Materials
The compound's unique indole structure allows for the synthesis of functional materials with applications in electronics and photonics. Research has focused on creating organic light-emitting diodes (OLEDs) and photovoltaic cells using derivatives of this compound due to their favorable electronic properties .
3.2 Coatings and Polymers
There is ongoing research into the use of this compound in developing advanced coatings and polymers. Its stability and resistance to environmental degradation make it suitable for protective coatings in various industrial applications .
Case Studies
Mechanism of Action
The mechanism by which 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, its ability to interact with receptors in the human body could result in therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Indole Core
Key Observations :
Side Chain Modifications
Key Observations :
Biological Activity
7-Chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H10ClNO4
- Molecular Weight : 291.69 g/mol
- InChIKey : OSJMDKCPZXXNAG-UHFFFAOYSA-N
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation of cancer cells.
- Induction of Apoptosis : Studies demonstrate that it activates caspase pathways, which are crucial for programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells .
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, contributing to oxidative stress and subsequent apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bcl-2 Family Proteins : It has been observed to downregulate anti-apoptotic proteins like Bcl-2, enhancing the sensitivity of cancer cells to apoptosis .
- Interference with Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Study 1: Cytotoxicity Against Human Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value less than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of its action. Using molecular docking studies, researchers found that the compound binds effectively to the active site of Bcl-2 protein, indicating a potential for targeted therapy against cancers that express this protein .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| 7-Chloro... | <10 | Bcl-2 inhibition, ROS generation | MCF-7, A549 |
| Doxorubicin | 10-20 | Topoisomerase II inhibition | Various |
| Paclitaxel | 5-15 | Microtubule stabilization | Ovarian Cancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : Optimized synthesis routes often involve condensation reactions between substituted indole precursors and furyl-oxoethyl moieties. For example, hydrazone formation or Vilsmeier-Haack reactions (as seen in analogous indole derivatives) can introduce the furyl-oxoethyl group. Reaction conditions (e.g., reflux in ethanol or THF) and catalysts (e.g., acetic acid) should be tailored to avoid side reactions like over-oxidation of the hydroxy group. Yield optimization may require iterative adjustments of stoichiometry and temperature .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- FT-IR/Raman : To confirm functional groups (e.g., carbonyl at ~1668 cm⁻¹, hydroxy O–H stretch at ~3385 cm⁻¹) and aromatic C–H vibrations .
- NMR (¹H/¹³C) : Assign signals for the indole ring protons (δ 6.5–7.5 ppm), furyl protons (δ 7.2–8.1 ppm), and hydroxy proton (δ ~5.5 ppm, broad). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions stabilizing the hydroxy group) .
Q. How can in vitro stability assays be designed to assess hydrolytic degradation of the furyl-oxoethyl moiety?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–9) in buffer solutions at 37°C. Monitor degradation via HPLC or LC-MS, focusing on cleavage of the oxoethyl group or furan ring oxidation. Kinetic analysis (half-life calculations) under physiological conditions informs drug-like properties .
Advanced Research Questions
Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, predicting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational flexibility of the hydroxy and oxoethyl groups .
- Docking Studies : Model interactions with biological targets (e.g., enzymes with indole-binding pockets) using software like MOE or AutoDock .
Q. How can contradictions between NMR and X-ray data for the hydroxy group’s conformation be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by observing signal broadening or splitting at elevated temperatures .
- SC-XRD with Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) to explain solid-state vs. solution-phase differences .
- Theoretical Energy Barriers : Calculate rotational barriers for the hydroxy group using DFT to assess conformational locking .
Q. What mechanistic insights explain unexpected byproducts during its synthesis (e.g., cyanoacetamide derivatives)?
- Methodological Answer :
- Reaction Pathway Analysis : Trace byproduct formation (e.g., via hydroxylamine intermediates) using LC-MS or in situ IR. For example, hydroxylamine-mediated cyclization can lead to cyanoacetamide derivatives via imine fragmentation .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitrogen migration in unexpected products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
